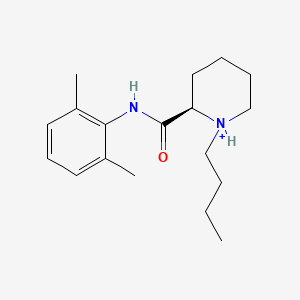
Dextrobupivacaine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dextrobupivacaine(1+) is the (R)-(+)-enantiomer of bupivacaine(1+). It is a conjugate acid of a dextrobupivacaine. It is an enantiomer of a levobupivacaine(1+).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Dextrobupivacaine is an enantiomer of bupivacaine, a long-acting amide local anesthetic. It exhibits its effects by inhibiting the opening of voltage-gated sodium channels, preventing the propagation of neuronal action potentials. Studies have highlighted the pharmacokinetic similarities between Levobupivacaine and Bupivacaine, with both being extensively metabolized in the liver and excreted in urine and feces. Clinical research suggests that Levobupivacaine, the S(−) stereoisomer of dextrobupivacaine, may offer a lower risk of cardiac and central nervous system toxicity compared to Bupivacaine, making it a preferable choice in clinical settings for analgesia and anesthesia (Heppolette et al., 2020).
Clinical Comparisons and Safety Profiles
Several studies have compared the effects of racemic Bupivacaine, which includes dextrobupivacaine, with Levobupivacaine in various clinical procedures. For instance, in the context of spinal anesthesia for surgeries like transurethral resection of the prostate, Levobupivacaine has been shown to be an effective alternative to Bupivacaine, offering similar duration and quality of anesthesia with potentially fewer cardiovascular risks (Chandra & Brahma, 2018).
Novel Formulations and Analgesic Efficacy
Research on novel drug formulations involving dextrobupivacaine, such as its incorporation into alginate and chitosan nanoparticles (NovaBupi®), has shown promising results in prolonging the anesthetic effect and altering pharmacokinetics when used in infraorbital nerve blockade and intrathecal injections. These formulations not only prolonged the analgesic effect but also demonstrated minimal local inflammatory reactions, suggesting a potential for enhancing the efficacy and safety profile of local anesthetics in clinical practice (Cereda et al., 2018).
Adjuvant Use in Anesthesia
The use of dextrobupivacaine in combination with adjuvants like dexmedetomidine has been studied to assess their synergistic effects in prolonging analgesia. For example, dexmedetomidine combined with bupivacaine for peripheral nerve blocks has been shown to extend the duration of analgesia significantly, suggesting that the strategic use of adjuvants can enhance the clinical utility of dextrobupivacaine-containing formulations (Zhang et al., 2018).
Eigenschaften
Produktname |
Dextrobupivacaine(1+) |
|---|---|
Molekularformel |
C18H29N2O+ |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1/t16-/m1/s1 |
InChI-Schlüssel |
LEBVLXFERQHONN-MRXNPFEDSA-O |
Isomerische SMILES |
CCCC[NH+]1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
Kanonische SMILES |
CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(E)-4,7-dihydroxyhept-2-enylidene]-4-hydroxy-2-methylsulfanyl-4-(4-phenoxybutyl)cyclopent-2-en-1-one](/img/structure/B1234870.png)
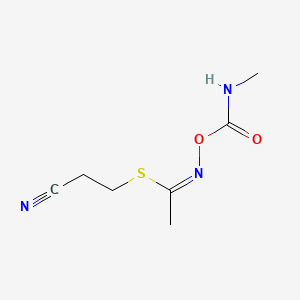
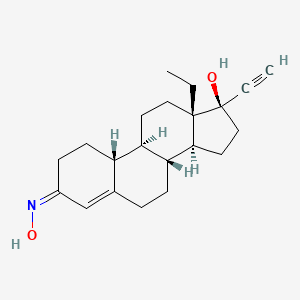
![[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate](/img/structure/B1234874.png)
![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)
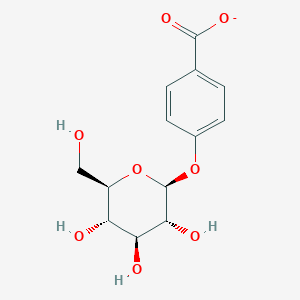
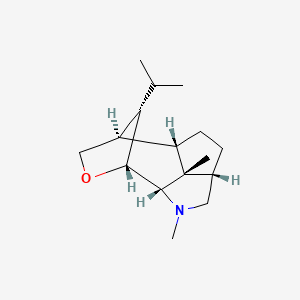
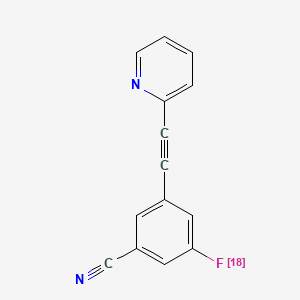
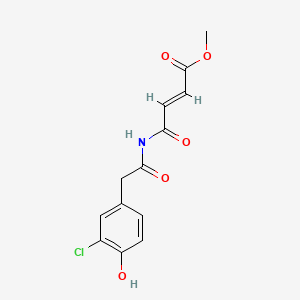
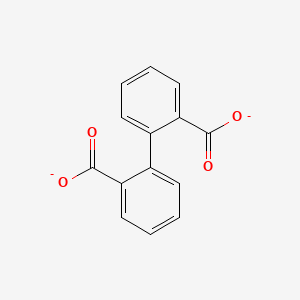
![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)
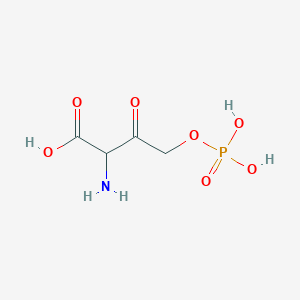
![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1234890.png)